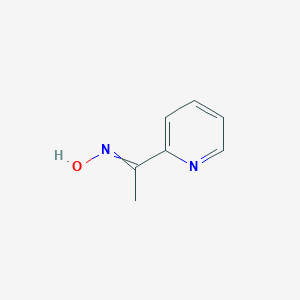

1-(Pyridin-2-yl)ethanone oxime

Vue d'ensemble

Description

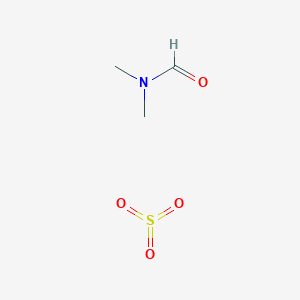

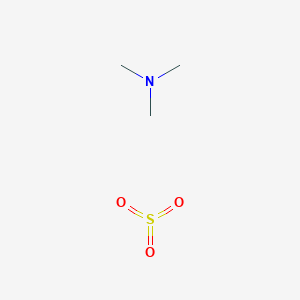

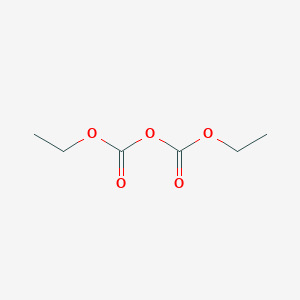

1-(Pyridin-2-yl)ethanone oxime is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring, which is a basic structural unit in many biologically active molecules, and an oxime group, which is known for its reactivity and ability to participate in various chemical transformations.

Synthesis Analysis

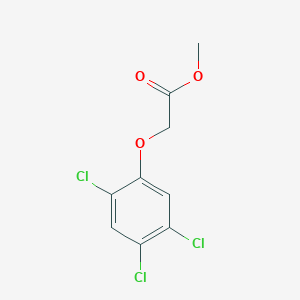

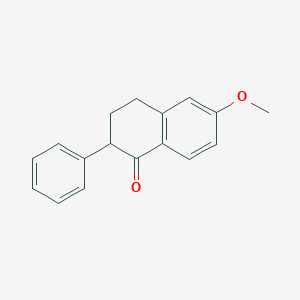

The synthesis of derivatives of 1-(pyridin-2-yl)ethanone oxime has been reported using different methods. For instance, an iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes leads to the formation of pyrrolo[1,2-a]quinoxaline derivatives . Another synthesis approach involves the reaction of p-pyridine ethanone oxime with sulfonyl chlorides to yield p-pyridine sulfonyl ethanone oxime derivatives, which are efficient DNA photo-cleavage agents . Additionally, the synthesis of 1-aryl-2-aryl(3-pyridyl)ethanones and the corresponding ketoximes has been reported, with structural studies revealing intermolecular hydrogen bonding networks .

Molecular Structure Analysis

The molecular structure of 1-(pyridin-2-yl)ethanone oxime derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of dipyridin-2-ylmethanone oxime and its CuX2(oxime)2 complexes has been determined, revealing a strong intramolecular hydrogen bond stabilizing the molecular conformation . Similarly, the X-ray structures of Ni(II) complexes of 1-(2-pyridinyl)ethanone oxime have been studied, showing different coordination geometries depending on the pH during complexation .

Chemical Reactions Analysis

1-(Pyridin-2-yl)ethanone oxime and its derivatives participate in various chemical reactions. They have been used as ligands in the formation of metal complexes with copper and nickel, which exhibit different coordination geometries and intramolecular interactions . The oxime group also plays a crucial role in the formation of oximate derivatives when reacting with organo-derivatives of Group III elements .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(pyridin-2-yl)ethanone oxime derivatives are influenced by their molecular structure. The presence of the oxime group and the pyridine ring contributes to their reactivity and ability to form stable complexes with metals. The compounds exhibit a range of activities, including antimicrobial properties, as seen in the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which showed significant antimicrobial activity . The DNA photo-cleavage ability of p-pyridine sulfonyl ethanone oxime derivatives also highlights their potential for biotechnological and medical applications .

Applications De Recherche Scientifique

Coordination Chemistry and Molecular Structure

1-(Pyridin-2-yl)ethanone oxime and its derivatives demonstrate significant involvement in coordination chemistry, often serving as ligands that coordinate with various metal ions. For instance, studies have shown that they can form complex structures with copper(II) ions, displaying a distorted square-pyramidal geometry. The coordination is primarily through nitrogen atoms of the oxime and pyridine groups. These structures have been found to exhibit interesting molecular geometries and hydrogen bonding networks, highlighting their potential in crystallography and material science (Qiu, Li, & Li, 2011; Zhong, Li, & Chen, 2012).

Antimicrobial Properties

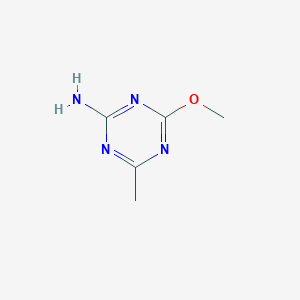

Compounds derived from 1-(Pyridin-2-yl)ethanone oxime have been investigated for their antimicrobial properties. Notably, derivatives like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have shown significant antimicrobial activity, indicating potential uses in medicinal chemistry and pharmacology (Salimon, Salih, & Hussien, 2011).

Chemical Bonding Analysis

1-(Pyridin-2-yl)ethanone oxime's derivatives are also used in studies focusing on chemical bonding. Research involving copper(II) complexes with 1-(1H-pyrazol-5-yl)ethanone oxime derivatives has provided insights into chemical connectivity and intermolecular interactions, contributing to the understanding of molecular structure and bonding (Vologzhanina et al., 2015).

Organic Synthesis and Catalysis

1-(Pyridin-2-yl)ethanone oxime plays a role in the synthesis of various organic compounds, indicating its importance in organic chemistry. For instance, it is involved in the formation of 1,2,3-dithiazolium chlorides and related compounds through reactions with substituted ethanone oximes, showcasing its utility in synthesizing heterocyclic compounds with potential applications in chemical industries (Popov et al., 2009).

Photophysical Studies

Derivatives of 1-(Pyridin-2-yl)ethanone oxime are used in photophysical studies due to their intriguing light-absorbing and emitting properties. Research on compounds like 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone derivatives has revealed their potential in applications like fluorescence emission, highlighting their significance in materials science and sensor technology (Hussein, El Guesmi, & Ahmed, 2019).

Propriétés

IUPAC Name |

N-(1-pyridin-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZORVGMRQRIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)ethanone oxime | |

CAS RN |

1758-54-9 | |

| Record name | Ethanone, 1-(2-pyridinyl)-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(pyridin-2-yl)ethanone oxime interact with metal ions, and what are the structural implications?

A1: 1-(Pyridin-2-yl)ethanone oxime acts as a bidentate ligand, coordinating to metal centers via both the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group [, , , , ]. This forms a stable five or six-membered chelate ring with the metal ion. This coordination mode has been observed with various transition metals, including copper, nickel, and iridium. The resulting complexes often exhibit distorted square-pyramidal or octahedral geometries around the metal center, depending on the other ligands present.

Q2: Can you provide details on the structural characterization of 1-(pyridin-2-yl)ethanone oxime and its metal complexes?

A2: 1-(Pyridin-2-yl)ethanone oxime itself has a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol. While spectroscopic data for the free ligand is not extensively covered in the provided research, the formation and characterization of its metal complexes are well-documented. Techniques such as X-ray crystallography are frequently employed to elucidate the solid-state structures of these complexes [, , ]. Additionally, spectroscopic methods like infrared spectroscopy are likely used to characterize the ligand and its complexes, though specific data is not presented in these abstracts.

Q3: What catalytic applications have been explored for metal complexes incorporating 1-(pyridin-2-yl)ethanone oxime as a ligand?

A3: Research suggests that a copper(II) complex incorporating 1-(pyridin-2-yl)ethanone oxime exhibits promising electrocatalytic activity for water oxidation []. This complex displays a high turnover frequency in neutral phosphate buffer, achieving efficient water oxidation at relatively low overpotentials. The study suggests that the ligand itself plays a crucial role in the catalytic cycle, possibly through a proton-coupled electron transfer (PCET) mechanism.

Q4: Are there any studies exploring the stability of 1-(pyridin-2-yl)ethanone oxime complexes under different conditions?

A4: While the provided research doesn't delve deeply into the stability of 1-(pyridin-2-yl)ethanone oxime complexes under various conditions, the isolation and characterization of a trihydrate form of a copper(II) complex with this ligand implies some degree of stability in the presence of water []. Further research is needed to fully understand the long-term stability of these complexes under various environmental conditions, such as pH, temperature, and exposure to light or air.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.